2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy-
CAS No.: 59223-29-9
Cat. No.: VC18682094
Molecular Formula: C17H14ClN3O7S2
Molecular Weight: 471.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59223-29-9 |
|---|---|
| Molecular Formula | C17H14ClN3O7S2 |
| Molecular Weight | 471.9 g/mol |
| IUPAC Name | 6-amino-5-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
| Standard InChI | InChI=1S/C17H14ClN3O7S2/c1-8-4-13(15(7-11(8)18)30(26,27)28)20-21-17-12(19)3-2-9-5-10(29(23,24)25)6-14(22)16(9)17/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28) |
| Standard InChI Key | QFEWOTSBMWXFIZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N |
Introduction
2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy- is a complex organic compound belonging to the class of naphthalene sulfonates. It features a naphthalene ring structure, which is known for its stability and aromatic properties, making it suitable for various chemical applications. The compound includes a sulfonic acid group, an azo linkage, and multiple functional groups that enhance its solubility and reactivity in water, benefiting biological and industrial uses.
Synthesis
The synthesis of 2-Naphthalenesulfonic acid derivatives typically involves several steps, including the sulfonation of naphthalene followed by azo coupling reactions. The process requires careful control of reaction conditions such as temperature, concentration of reactants, and reaction time to ensure high yields and purity of the final product.
Applications
This compound is primarily used in dye manufacturing and as a dispersant in various applications due to its ability to stabilize colloidal systems. Its unique combination of functional groups makes it particularly valuable in dye chemistry and related fields.
Similar Compounds
Several compounds share structural similarities with 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy-. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Amino-5-(4-chloro-5-methylsulfonylphenyl)azo-naphthalene | Contains a different sulfonyl group | |
| Disodium 6-amino-5-(4-amino-sulfophenyl)azo-naphthalene | Features disodium salt form | |
| 1-Naphthalenesulfonic acid derivatives | Varies | Different naphthalene substitutions |
These compounds are distinguished by variations in their functional groups or salt forms, impacting their solubility, reactivity, and application potential.
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